molecular formula C12H14O2 B2803044 4-Benzyloxan-3-one CAS No. 2090083-45-5

4-Benzyloxan-3-one

Cat. No. B2803044
CAS RN: 2090083-45-5
M. Wt: 190.242
InChI Key: NWLMOYWRBPUOKA-UHFFFAOYSA-N
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Description

4-Benzyloxan-3-one is a chemical compound with the CAS Number: 2090083-45-5 . It has a molecular weight of 190.24 and is known by the IUPAC name 4-benzyldihydro-2H-pyran-3 (4H)-one . It is typically stored at a temperature of 4 degrees Celsius . The physical form of 4-Benzyloxan-3-one is liquid .


Molecular Structure Analysis

The InChI code for 4-Benzyloxan-3-one is 1S/C12H14O2/c13-12-9-14-7-6-11 (12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Benzyloxan-3-one has a molecular weight of 190.24 . It is a liquid at room temperature and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis

4-Benzyloxan-3-one derivatives, specifically 1,4-benzoxazin-3-ones, have been explored for their potential in asymmetric synthesis. A study highlighted the phase-transfer-catalyzed asymmetric alkylation of 2-aryl-1,4-benzoxazin-3-ones, paving the way for the enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones, which are found in various biologically active molecules (Pawliczek et al., 2018).

Crystallographic and Computational Analysis

The study of 3-benzylchroman-4-ones (related to 4-benzyloxan-3-one) through crystallographic and computational analysis, including techniques like X-ray crystallography, DFT, and FTIR spectroscopy, has provided insights into the role of substitutions in stabilizing molecular structures. This understanding has implications in the development of compounds with potential antibacterial and anticancer properties (Salam et al., 2021).

Electrochemical C-H Amination

An electrochemical approach to synthesizing 1,4-benzoxazin-3-ones, which are crucial in natural products and bioactive compounds, has been developed. This method provides a sustainable and efficient alternative to traditional synthesis, which often requires transition-metal catalysts and pre-functionalized substrates (Wesenberg et al., 2017).

Luminescent Properties in Coordination Compounds

Research into lanthanide coordination compounds using 4-benzyloxan-3-one derivatives has shown that the presence of electron-releasing or electron-withdrawing groups significantly influences the photoluminescence properties. This finding is crucial for applications in photophysical materials and sensors (Sivakumar et al., 2010).

Biological Activity and Ecological Role

The biological activity and ecological role of (2H)-1,4-benzoxazin-3(4H)-one class compounds, closely related to 4-benzyloxan-3-one, have been rediscovered. These compounds, known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects, are also being explored as leads for natural herbicide models and pharmaceuticals (Macias et al., 2009).

Anti-Tubercular Scaffold Development

A novel series of compounds related to 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized, showing promise as anti-tubercular scaffolds. These compounds were evaluated against Mycobacterium tuberculosis and displayed significant activity (Nimbalkar et al., 2018).

Tyrosine Kinase Inhibitors

Synthesis of 1,4-benzoxazin-3-one derivatives has been targeted for developing inhibitors against tyrosine kinases, closely related to chronic diseases such as cancer. This research represents a step forward in cancer drug discovery (Honda et al., 2009).

Safety And Hazards

The safety information available indicates that 4-Benzyloxan-3-one has a signal word of "Warning" . This suggests that the compound may pose certain hazards if not handled properly. For comprehensive safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 4-Benzyloxan-3-one .

properties

IUPAC Name

4-benzyloxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLMOYWRBPUOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)C1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxan-3-one

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